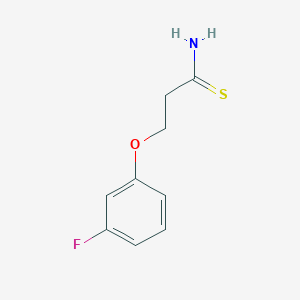
1,2-Benzenediol, 4-(4-aminobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-aminobutyl)benzene-1,2-diol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is characterized by a benzene ring substituted with a 4-aminobutyl group and two hydroxyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminobutyl)benzene-1,2-diol typically involves the reaction of 4-aminobutylbenzene with catechol (benzene-1,2-diol) under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-aminobutyl)benzene-1,2-diol may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-aminobutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Ethers or esters
Scientific Research Applications
4-(4-aminobutyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-aminobutyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation or reduction reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-aminobutyl)phenol
- 4-(4-aminobutyl)benzene-1,3-diol
- 4-(4-aminobutyl)benzene-1,4-diol
Uniqueness
4-(4-aminobutyl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
52336-46-6 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(4-aminobutyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7,12-13H,1-3,6,11H2 |
InChI Key |
HYUZDHUWLUSNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)
![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)




![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)


![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)


